molecular formula C11H15ClN2O2S B1607520 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine CAS No. 849035-68-3

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Cat. No. B1607520
CAS RN: 849035-68-3
M. Wt: 274.77 g/mol
InChI Key: RJEDJYJNERXVNE-UHFFFAOYSA-N
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Description

“1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine” is a chemical compound with the molecular formula C11H15ClN2O2S . It has a molecular weight of 274.77 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine” is 1S/C11H15ClN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 .


Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Physical And Chemical Properties Analysis

“1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine” is a solid at ambient temperature . It has a melting point of 139-141°C .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a precursor or intermediate for the synthesis of more complex molecules. Its structural features, particularly the piperazine ring, are common in many pharmaceuticals, which makes it valuable for the development of new therapeutic agents .

Material Science

In material science, the compound’s sulfonyl and chloro groups may be explored for the modification of surfaces or the creation of novel polymers with specific properties such as increased durability or chemical resistance .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, especially in the construction of diverse organic molecules. Its reactivity can be harnessed to create a variety of derivatives, which can then be applied in different chemical processes .

Chromatography

Due to its unique chemical structure, 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine can be used as a standard or reference compound in chromatographic analysis, helping in the identification and quantification of similar compounds .

Analytical Chemistry

In analytical chemistry, this compound could be used to develop new analytical methods or improve existing ones, such as spectrophotometric or electrochemical assays, due to its distinct absorbance or electrochemical properties .

Life Sciences

The compound may have applications in life sciences research, particularly in studies related to its pharmacokinetics, metabolism, and potential biological activity or toxicity .

Environmental Science

Researchers might investigate the environmental fate of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine , including its biodegradation, persistence, and possible effects on ecosystems .

Reference Standards

It can be used to create reference standards for laboratory testing, ensuring the accuracy and reliability of experimental results, particularly in pharmaceutical testing .

Safety and Hazards

The safety information for “1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P271, P261, P280 . It is classified as an irritant .

properties

IUPAC Name

1-(4-chloro-2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEDJYJNERXVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375520
Record name 1-[4-Chloro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

CAS RN

849035-72-9, 849035-68-3
Record name 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Chloro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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